Bicyclo[3.2.0]hept-6-en-3-one
Description
Bicyclo[3.2.0]hept-6-en-3-one is a fused bicyclic ketone with a unique structure comprising a cyclopropane ring fused to a cyclopentanone moiety. Its molecular formula is C₇H₈O, with a molecular weight of 108.14 g/mol and a CAS registry number of 13173-09-6 . This compound exhibits distinct functionalities in each ring, enabling chemo-, regio-, and stereoselective transformations, making it valuable for synthesizing complex molecules such as prostaglandin intermediates and Corey lactone derivatives . Its synthesis typically involves cyclization of hydroxy-enoic acid derivatives under acidic conditions, achieving yields up to 79% with superior stereocontrol compared to alternative methods .
Properties
CAS No. |
29474-19-9 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
bicyclo[3.2.0]hept-6-en-3-one |
InChI |
InChI=1S/C7H8O/c8-7-3-5-1-2-6(5)4-7/h1-2,5-6H,3-4H2 |
InChI Key |
UCDBFMIOHSYYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC2CC1=O |
Origin of Product |
United States |
Preparation Methods
Photochemical Cyclization of Cycloheptadienol Derivatives
One of the classical approaches to construct the bicyclo[3.2.0]heptene skeleton involves intramolecular photochemical [2+2] cycloaddition of dienes. Zhang et al. (2009) reported an efficient synthesis of endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates, which are derivatives of this compound, via photochemical cyclization of 3,5-cycloheptadienol (compound 3) (Scheme 1). The precursor 3 is obtained by reduction of tropone (compound 2), which itself is synthesized by oxidation of cycloheptatriene with selenium dioxide (SeO2) in the presence of KH2PO4.
The key steps include:
- Oxidation: Cycloheptatriene → Tropone (45% yield)
- Reduction: Tropone → 3,5-Cycloheptadienol (68% yield)
- Photochemical cyclization: 3,5-Cycloheptadienol → Bicyclo[3.2.0]hept-6-en-3-ol (endo/exo mixture)
- Selective reduction of this compound to bicyclo[3.2.0]hept-6-en-3-ol using lithium aluminum hydride or L-Selectride to favor the endo isomer
- Esterification with benzoyl chloride to obtain diastereomerically pure endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates
This method is notable for its mild conditions and good selectivity toward the endo isomer after selective reduction and purification steps. The yields of the benzoate esters range from 65% to 85%, with crystallization used for purification (Table 1).
Table 1. Synthesis of endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates via esterification
| Product | R Group | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 6a | NO2 | 1.5 | 85 | 115-116 |
| 6b | Br | 2.0 | 83 | 104-105 |
| 6c | H | 3.0 | 65 | oil |
| 6d | Me | 3.0 | 74 | 55-57 |
| 6e | OMe | 4.0 | 72 | 59-61 |
Non-Photochemical Synthesis via Bicyclo[3.2.0]hept-2-en-6-one Intermediates
An alternative approach avoids photochemical steps by preparing bicyclo[3.2.0]hept-2-en-6-ones, which can be converted into this compound derivatives. This method was developed in the context of synthesizing grandisol and related monoterpenes.
Key features include:
- Intramolecular copper(I)-catalyzed photobicyclization of 3,6-dimethylhepta-1,6-dien-3-ol to form bicyclo[3.2.0]heptan-endo-2-ol intermediates.
- Subsequent oxidation and functional group manipulations to access bicyclo[3.2.0]hept-2-en-6-ones.
- The bicyclo[3.2.0]hept-2-en-6-one framework allows for selective transformations, including bismethylation adjacent to the carbonyl and conversion to bicyclic lactones.
- This approach is versatile, enabling the synthesis of enantiomerically pure compounds and intermediates for natural products.
This non-photochemical strategy is advantageous for scalability and avoids the mixture of diastereomers typically encountered in photochemical methods.
Bicyclo[3.2.0]hept-3-en-6-one Approach to Prostaglandin Intermediates
A further synthetic route involves bicyclo[3.2.0]hept-3-en-6-one as a key intermediate for prostaglandin synthesis. This approach utilizes:
- Preparation of bicyclo[3.2.0]hept-3-en-6-one derivatives from 5-benzyloxymethyl-3-hydroxy-6-heptenoic acid.
- The acid precursor is synthesized from inexpensive monoprotected cis-2-butene-1,4-diol.
- Subsequent stereoselective transformations yield substituted cyclopentanic structures useful as prostaglandin intermediates.
This method emphasizes stereoselectivity and functional group compatibility, providing access to complex bicyclic ketones without requiring photochemical steps.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Photochemical Cyclization (Zhang et al.) | Intramolecular [2+2] cycloaddition of dienes; selective reduction to endo isomer | Mild conditions; good diastereoselectivity after reduction; well-characterized products | Requires photochemical setup; mixture of diastereomers before reduction |
| Non-Photochemical Bicyclo[3.2.0]hept-2-en-6-one approach | Copper(I)-catalyzed cyclization; versatile intermediates | Avoids photochemical steps; scalable; enantiomeric purity achievable | More complex catalytic steps; multiple transformations needed |
| Bicyclo[3.2.0]hept-3-en-6-one for prostaglandin synthesis | Derived from heptenoic acid precursors; stereoselective | Access to complex intermediates; stereoselective | Specialized substrates; targeted for prostaglandin intermediates |
Detailed Research Findings and Notes
The photochemical method by Zhang et al. achieves selective synthesis of endo-bicyclo[3.2.0]hept-6-en-3-ol via reduction of this compound with lithium aluminum hydride or L-Selectride, favoring the endo isomer in a ratio up to 9:1 (endo:exo) after purification.
X-ray crystallography confirmed the endo configuration of benzoate derivatives, ensuring stereochemical purity crucial for polymerization applications.
The non-photochemical bicyclo[3.2.0]hept-2-en-6-one approach allows for selective functionalization at the carbon adjacent to the ketone, enabling the synthesis of various natural product analogs, demonstrating the synthetic utility of this compound derivatives as versatile intermediates.
The bicyclo[3.2.0]hept-3-en-6-one approach to prostaglandin intermediates provides a stereocontrolled route from inexpensive starting materials, highlighting the compound’s role in complex molecule synthesis beyond polymer chemistry.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]hept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHO
- Molecular Weight : 108.14 g/mol
- CAS Number : 13173-09-6
- InChI Key : LNLLHUHPGPKRBM-UHFFFAOYSA-N
Synthetic Applications
1. Enantioselective Baeyer-Villiger Oxidation
Bicyclo[3.2.0]hept-6-en-3-one is primarily utilized in the enantioselective Baeyer-Villiger oxidation process. This reaction is crucial for producing optically pure lactones, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. The process allows for the transformation of ketones into esters, enhancing the selectivity of the resulting products .
2. Synthesis of Chalcone Derivatives
The compound serves as a precursor in the synthesis of chalcone derivatives through its reaction with arylaldehydes. This reaction is significant in the development of compounds with potential anti-cancer properties, as chalcones have been studied for their biological activities .
Biochemical Applications
1. Study of Extremophile Enzymes
This compound is employed in research to analyze extremophile enzymes, such as monooxygenases and hydrolases, isolated from microorganisms found in extreme environments like deep-water petroleum reservoirs. These studies utilize fluorogenic assays and multibioreactions to assess enzyme activity under high-temperature conditions .
Case Study 1: Efficient Synthesis of Endo-Bicyclo[3.2.0]hept-6-en-3-yl Benzoates
A notable study demonstrated an efficient method for synthesizing endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates via esterification with benzoyl chloride. The precursor, endo-bicyclo[3.2.0]hept-6-en-3-ol, was obtained through selective reduction of this compound using lithium aluminum hydride . This synthetic route not only provided a cost-effective method but also yielded products that were characterized using IR, NMR, and X-ray diffraction techniques.
Case Study 2: Optical Resolution and Pharmaceutical Applications
Research has highlighted the optical resolution of this compound derivatives for potential therapeutic applications, particularly in treating neuropathic pain conditions such as multiple sclerosis and migraines . The derivatives were shown to possess significant analgesic properties when tested in vivo.
Data Summary Table
Mechanism of Action
The mechanism of action of Bicyclo[3.2.0]hept-6-en-3-one involves its interaction with specific molecular targets. The compound’s reactivity is largely due to the presence of the ketone group and the double bond, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects.
Comparison with Similar Compounds
Table 1: Comparative Yields of Bicyclic Ketones
Reactivity in Acid-Catalyzed Rearrangements
Bicyclo[3.2.0]hept-6-en-3-one exhibits distinct behavior under strong acidic conditions:
- In FSO₃H, it rearranges to 1-acetylcyclopentadiene, whereas bicyclo[3.2.0]heptan-6-one undergoes ring expansion to cyclohept-2-enone . This divergence underscores the influence of double-bond positioning on reactivity.
Table 2: Acid-Catalyzed Rearrangement Products
| Starting Material | Product | Conditions | Reference |
|---|---|---|---|
| This compound | 1-Acetylcyclopentadiene | FSO₃H | |
| Bicyclo[3.2.0]heptan-6-one | Cyclohept-2-enone | H₂SO₄ |
Enzymatic Transformations and Selectivity
This compound is a substrate for Baeyer-Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs):
- Cyclohexanone monooxygenase (CHMO) converts it into regiodivergent lactones: the (1R,5S) enantiomer forms "normal" lactones, while (1S,5R) yields "abnormal" lactones .
- Baker’s yeast reduces racemic bicyclo[3.2.0]hept-2-en-6-one to a 2.2:1 mixture of (6S)-endo and (6S)-exo alcohols, demonstrating moderate stereoselectivity .
- Km values for CHMO-mediated oxidation vary: TmCHMO (Thermocrispum municipale) shows higher substrate affinity than AcCHMO (Acinetobacter sp.), with comparable catalytic efficiencies .
Thermodynamic Stability and Substituent Effects
The endo configuration of 7-substituted bicyclo[3.2.0]hept-6-en-3-ones is thermodynamically favored for small substituents (e.g., F, Cl, CH₃ ) due to reduced Pitzer strain in pseudoequatorial positions. However, bulky groups like t-Bu favor the exo form .
Biological Activity
Bicyclo[3.2.0]hept-6-en-3-one is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure characterized by a seven-membered ring system with a double bond and a ketone functional group. Its molecular formula is , with a molecular weight of 150.18 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 150.18 g/mol |
| Boiling Point | 160 °C |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the ketone group and the double bond facilitates these interactions, potentially leading to the formation of biologically active derivatives.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways . The compound's ability to inhibit cell proliferation was confirmed through assays measuring cell viability and growth inhibition.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating potent antimicrobial activity.
- Apoptotic Induction in Cancer Cells : Research focused on the effects of this compound on breast cancer cell lines demonstrated a significant reduction in cell viability after 48 hours of treatment, with IC50 values around 25 µM, suggesting its potential as an anticancer agent .
Synthesis and Derivatives
This compound serves as an important intermediate in synthesizing various biologically active compounds, including prostaglandins and antibiotics . The synthesis often involves multi-step processes such as oxidation and reduction reactions to achieve desired derivatives.
Synthesis Overview
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Carboxylic acids or ketones |
| Reduction | NaBH₄, LiAlH₄ | Alcohols |
| Substitution | Br₂, Cl₂ | Halogenated derivatives |
Q & A
Q. What are the primary synthetic routes for Bicyclo[3.2.0]hept-6-en-3-one, and what yields can be expected?
The compound is synthesized via bicyclization of 3-hydroxy-6-alkenoic acids under acidic conditions. For example, 3,6-dimethyl-3-hydroxy-6-heptenoic acid undergoes cyclization with HCl in THF, yielding 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one (63–79% yields). Key parameters include temperature control (0°C to room temperature) and solvent selection (tetrahydrofuran or ether). Post-synthesis purification involves fractional distillation or column chromatography .
Q. What key chemical reactions define the reactivity of this compound?
The compound undergoes Baeyer-Villiger oxidation with peracids (e.g., mCPBA) to form lactones, a reaction critical for asymmetric synthesis. It also participates in nucleophilic additions at the ketone group and Diels-Alder reactions due to strain in the bicyclic framework. Reaction conditions (e.g., solvent polarity, temperature) significantly influence enantioselectivity in oxidation .
Q. How is the molecular structure of this compound confirmed experimentally?
Electron diffraction and molecular mechanics (MM2 calculations) reveal its dominant endo (boat) conformation (65.0° flap angle for C6-C7). Spectroscopic methods include H/C NMR (to identify carbonyl resonance at ~210 ppm) and IR (C=O stretch at ~1750 cm). X-ray crystallography of derivatives (e.g., 1,4-dimethyl analog) further validates ring geometry .
Advanced Research Questions
Q. How can enantioselective Baeyer-Villiger oxidation be optimized for this compound?
Use chiral catalysts (e.g., Candida antarctica lipase B) or engineered monooxygenases from extremophiles (e.g., Pseudomonas putida). Fluorogenic assays with NADPH cofactors monitor reaction progress. Key parameters: pH (7.0–8.5), temperature (25–40°C), and substrate-to-enzyme ratio (1:10–1:50). Enantiomeric excess (ee) is quantified via chiral HPLC or F NMR with derivatization .
Q. What methodologies resolve contradictions in structural conformation studies (endo vs. exo)?
Combine experimental (microwave spectroscopy, low-frequency IR/Raman) and computational (DFT, MM2) analyses. For example, MM2 predicts 99% endo conformation at room temperature, while microwave data may suggest minor exo populations. Statistical refinement of electron diffraction data (e.g., least-squares fitting) accounts for conformational mixtures .
Q. How can computational models predict the compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Transition state modeling (e.g., for Diels-Alder) identifies steric and electronic barriers. Software like Gaussian or ORCA integrates solvation effects (e.g., PCM model) for accuracy .
Q. What challenges arise in stereoselective synthesis of derivatives like grandisol or hirsutene?
Key issues include regioselectivity in cyclopropane ring opening and controlling axial chirality. Strategies:
Q. How are extremophile monooxygenases analyzed for substrate specificity with this compound?
Fluorogenic assays (e.g., using NADPH depletion or consumption) screen enzyme libraries. Protein engineering (directed evolution) enhances activity. Structural analysis (X-ray crystallography or cryo-EM) identifies active-site residues (e.g., FAD-binding domains). Activity assays at high temperatures (50–80°C) mimic extremophile conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
